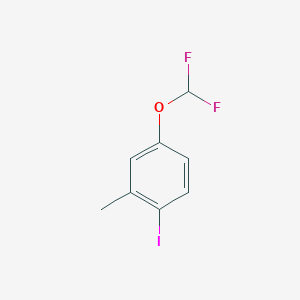

5-(Difluoromethoxy)-2-iodotoluene

説明

Structure

3D Structure

特性

IUPAC Name |

4-(difluoromethoxy)-1-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2IO/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQHRGRBXBNHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 5 Difluoromethoxy 2 Iodotoluene

Directed Aromatic Iodination Strategies for Selective Functionalization

The introduction of an iodine atom onto the aromatic ring of a difluoromethoxy-substituted toluene (B28343) precursor is a primary strategy for synthesizing 5-(Difluoromethoxy)-2-iodotoluene. This approach relies on the directing effects of the substituents already present on the benzene (B151609) ring to achieve the desired regiochemistry. The starting material for these syntheses is typically 3-(Difluoromethoxy)toluene.

Regioselective Ortho-Iodination Approaches

The difluoromethoxy group (-OCF2H) and the methyl group (-CH3) are both ortho, para-directing activators for electrophilic aromatic substitution. In 3-(Difluoromethoxy)toluene, the position para to the difluoromethoxy group is occupied by the methyl group. Consequently, electrophilic attack is directed to the positions ortho to the -OCF2H group (positions 2 and 6) and ortho/para to the -CH3 group (positions 2, 4, and 6). The combined directing effects strongly favor substitution at the 2 and 6 positions. Steric hindrance from the methyl group may slightly disfavor the 2-position, but selective iodination at this position can be achieved using appropriate reagents.

Various iodinating agents have been developed for the direct introduction of iodine into aromatic molecules. arkat-usa.org These methods often require an activating agent or an oxidant due to the low electrophilicity of molecular iodine (I₂). arkat-usa.org Reagents such as N-Iodosuccinimide (NIS), iodine in the presence of an oxidizing agent like sodium periodate (B1199274) (NaIO₄) or bis(trifluoroacetoxy)iodobenzene (BTI), and iodine monochloride (ICl) are commonly employed. arkat-usa.orgnih.gov The choice of solvent and reaction conditions can significantly influence the regioselectivity and yield of the reaction. arkat-usa.org

| Iodinating System | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| I₂ / Oxidizing Agent (e.g., HIO₃, NaIO₄, H₂O₂) | Acidic medium (e.g., Acetic Acid, H₂SO₄) | In situ generation of a more powerful electrophilic iodine species (e.g., I⁺). | nih.gov |

| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, often with an acid catalyst (e.g., TFA, H₂SO₄). | Mild and effective for a wide range of substrates. | arkat-usa.org |

| Iodine Monochloride (ICl) | Inert solvent (e.g., CCl₄, CH₂Cl₂). | More reactive than I₂ but can sometimes lead to chlorination as a side reaction. | arkat-usa.org |

| I₂ / F-TEDA-BF₄ (Selectfluor) | Acetonitrile or ionic liquids. | Provides high regioselectivity for activated aromatic compounds. | arkat-usa.orgumich.edu |

Alternative Halogenation Procedures and Precursor Derivatization

An alternative to direct iodination involves a multi-step sequence starting from a suitable precursor. A common and reliable method is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This pathway begins with the nitration of 3-(Difluoromethoxy)toluene. The nitro group is introduced predominantly at the 2-position due to the ortho, para-directing nature of the existing substituents.

The resulting 5-(Difluoromethoxy)-2-nitrotoluene is then subjected to reduction. A variety of reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic medium (Fe/HCl), can be used to convert the nitro group into an amino group, yielding 5-(Difluoromethoxy)-2-aminotoluene.

The final step is the conversion of the amino group to an iodo group. This is achieved by treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) at low temperatures to form a diazonium salt. Subsequent addition of an iodide salt, typically potassium iodide (KI), to the diazonium salt solution results in the displacement of the diazonium group by iodine, affording the target molecule, this compound. This sequence is particularly useful when direct iodination proves to be low-yielding or lacks the desired regioselectivity. A similar multi-step process involving nitration and reduction is used in the synthesis of precursors for important pharmaceuticals. primescholars.com

Advanced Approaches for the Introduction of the Difluoromethoxy Group

An alternative synthetic strategy involves introducing the difluoromethoxy (-OCF2H) group onto a pre-functionalized toluene ring, such as one already containing the iodine atom. This approach leverages modern synthetic methods for forming aryl-ether bonds, particularly with fluorinated alkyl groups. nih.gov

Defluorinative Alkoxylation Techniques

Defluorinative functionalization represents an emerging strategy in organofluorine chemistry. nih.gov These methods involve the transformation of a readily available trifluoromethyl (-CF₃) group into other valuable functional groups. nih.gov One such transformation is defluorinative alkoxylation, which could theoretically convert a trifluoromethylarene into a difluoromethyl aryl ether. This approach would necessitate a starting material like 2-iodo-5-(trifluoromethyl)toluene. The reaction proceeds by activating a C-F bond within the trifluoromethyl group, followed by reaction with an oxygen nucleophile. While powerful, these methods are still under development and may require specific catalysts or reaction conditions to achieve high efficiency and selectivity. nih.govrsc.org

Cross-Coupling Strategies for Aryl-OCF2H Linkages

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-oxygen bonds. sigmaaldrich.comnih.gov To synthesize this compound via this method, the logical starting material would be 2-iodo-5-methylphenol. The phenolic hydroxyl group can be converted to the difluoromethoxy ether using a suitable difluoromethylating agent.

A widely used reagent for this transformation is chlorodifluoromethane (B1668795) (HCF₂Cl, Freon 22), a gaseous compound. The reaction is typically carried out under basic conditions (e.g., using NaOH or KOH) in a suitable solvent. primescholars.comnih.gov However, due to the ozone-depleting nature of HCF₂Cl, alternative reagents have been developed. These include compounds that can generate difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide. Other modern difluoromethylating agents are designed for use under milder conditions, sometimes employing photoredox or transition-metal catalysis. nih.govacs.org

| Difluoromethylating Agent | Typical Conditions | Mechanism/Notes | Reference |

|---|---|---|---|

| Chlorodifluoromethane (CHClF₂) | Phenol, strong base (NaOH/KOH), solvent (e.g., DMF, Isopropyl alcohol). | Classical method involving SₙAr or difluorocarbene intermediate. Gaseous reagent. | primescholars.comnih.gov |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Phenol, polar aprotic solvent (e.g., DMF, NMP), heat. | Generates difluorocarbene (:CF₂) upon thermal decarboxylation. | nih.gov |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Phenol, base (e.g., K₂CO₃), catalyst. | Source of a difluoromethyl nucleophile or carbene under specific conditions. | nih.gov |

| Visible Light Photoredox Catalysis | Phenol, suitable difluoromethyl precursor, photocatalyst (e.g., Ru or Ir complex), light. | Generates a difluoromethyl radical or related species under mild conditions. | nih.gov |

Tandem Reaction Sequences for Difluoromethoxy Incorporation

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single synthetic operation without isolating intermediates. nih.gov Such processes are highly efficient in terms of atom economy and operational simplicity. nih.gov

In the context of synthesizing this compound, a hypothetical tandem reaction could involve the simultaneous or sequential iodination and difluoromethoxylation of a 3-methylphenol precursor in one pot. For instance, visible-light-mediated photoredox catalysis has enabled novel reaction cascades. researchgate.netacs.org A process could be envisioned where a photocatalyst initiates the formation of both an iodine radical and a difluoromethyl radical from suitable precursors. These radicals could then sequentially add to the aromatic ring or a derivative thereof to construct the final product. While a specific tandem protocol for this exact molecule may not be established, the principles of tandem catalysis offer a frontier for developing more streamlined and efficient synthetic routes. acs.org

Multi-step Convergent and Divergent Synthesis Routes to Target Compound

The synthesis of this compound, a halogenated aromatic compound, can be achieved through various multi-step synthetic pathways. These routes can be classified as either convergent or divergent, each with its own set of advantages and strategic considerations.

A divergent synthesis strategy begins with a central molecular core that is sequentially functionalized to generate a library of related compounds. wikipedia.org In the context of this compound, a plausible divergent approach would commence with a readily available starting material like 3-methylphenol. The first step would involve the difluoromethylation of the phenolic hydroxyl group to form 1-(difluoromethoxy)-3-methylbenzene. This intermediate would then undergo a regioselective iodination at the C-2 position, ortho to the methyl group, to yield the final product. The success of this route hinges on controlling the regioselectivity of the iodination step, as the electronic and steric influences of both the methyl and difluoromethoxy substituents will direct the incoming electrophile.

Conversely, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then coupled together in the final stages of the synthesis. For a molecule of this complexity, a convergent approach might involve the synthesis of a boronic acid derivative of 1-(difluoromethoxy)-3-methylbenzene, followed by a Suzuki coupling reaction with an appropriate iodine-containing coupling partner. However, for smaller molecules like this compound, linear synthetic sequences are often more practical and are more commonly reported.

Another viable synthetic strategy starts with a pre-functionalized precursor, such as 2-iodo-5-methylphenol. In this linear sequence, the critical difluoromethoxy group is introduced in the final step by reacting the phenolic precursor with a difluoromethylating agent, such as chlorodifluoromethane, under basic conditions. This approach offers the advantage of installing the iodine and methyl groups in the desired positions from the outset, simplifying the final transformation.

Optimization of Reaction Parameters for Yield and Purity

In the iodination of an aromatic precursor like 1-(difluoromethoxy)-3-methylbenzene, the choice of the iodinating agent is a crucial parameter to optimize. Common reagents for this transformation include iodine monochloride (ICl) and N-iodosuccinimide (NIS). The reaction is often facilitated by the addition of a catalyst, such as a Lewis acid or a Brønsted acid, to enhance the electrophilicity of the iodine source and promote the substitution reaction. The solvent system must also be carefully selected to ensure adequate solubility of all reactants and to modulate the reactivity of the system.

For instance, a hypothetical optimization study for the iodination of an arylboronic acid precursor might explore the impact of different bases, solvents, and iodine sources on the reaction outcome. A general procedure for such a reaction involves stirring the arylboronic acid with potassium fluoride (B91410) and iodine in a solvent like 1,4-dioxane (B91453) at an elevated temperature. chemicalbook.com The reaction progress would be monitored, and upon completion, the product would be isolated and purified, typically by column chromatography. chemicalbook.com The following interactive table illustrates a hypothetical optimization of this iodination reaction.

Table 1: Hypothetical Optimization of Iodination Reaction

| Entry | Iodinating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | I₂ | KF | 1,4-Dioxane | 80 | 88 |

| 2 | I₂ | CsF | DMF | 100 | 92 |

| 3 | ICl | NaOAc | CH₃CN | 60 | 85 |

| 4 | NIS | TFA | CH₂Cl₂ | 25 | 78 |

This table is for illustrative purposes and does not represent actual experimental data.

Scaling-Up Considerations for Laboratory and Industrial Synthesis

The transition of a synthetic route for this compound from the laboratory scale to industrial production introduces a number of significant challenges that must be addressed to ensure a safe, efficient, and economically viable process.

A primary concern during scale-up is the management of heat transfer. Exothermic reactions that are easily controlled in small laboratory glassware can generate substantial amounts of heat in large industrial reactors, potentially leading to runaway reactions if not managed effectively. Therefore, reactors must be equipped with efficient cooling systems to maintain precise temperature control.

The handling of potentially hazardous materials on a large scale also requires careful consideration. For example, the use of gaseous reactants like chlorodifluoromethane necessitates specialized high-pressure reactors and associated safety protocols. Similarly, the use of corrosive reagents or the generation of toxic byproducts requires the use of reactors constructed from compatible materials and the implementation of appropriate waste treatment procedures.

Mixing is another critical parameter that becomes more challenging on a larger scale. Inadequate mixing can lead to localized "hot spots" and incomplete reactions, resulting in lower yields and the formation of impurities. Industrial reactors are therefore designed with sophisticated agitation systems to ensure the homogeneity of the reaction mixture.

Finally, comprehensive process safety assessments, such as Hazard and Operability (HAZOP) studies, are conducted to identify and mitigate potential risks before the process is implemented on an industrial scale. The following table summarizes some of the key differences and challenges associated with scaling up the synthesis of this compound.

Table 2: Key Considerations for Scaling Up Synthesis

| Parameter | Laboratory Scale (grams) | Industrial Scale (kilograms to tons) | Key Challenges |

| Heat Transfer | Easily managed with standard laboratory equipment. | Requires efficient reactor cooling and heat exchange systems. | Potential for thermal runaway and side reactions. |

| Mass Transfer | Generally efficient due to high surface area to volume ratio. | Requires powerful agitation and optimized reactor design to ensure homogeneity. | Incomplete reactions and formation of byproducts. |

| Safety | Performed in a fume hood with personal protective equipment. | Requires closed systems, process safety management, and specialized handling procedures. | Handling of large quantities of hazardous and high-pressure materials. |

| Cost | Reagent cost is a smaller component of the overall cost. | Raw material, energy, and waste disposal costs are major economic drivers. | Process optimization for economic viability and sustainability. |

| Purification | Column chromatography is a common technique. | Distillation, crystallization, and extraction are preferred for large-scale purification. | Achieving high purity standards in a cost-effective manner. |

Advanced Reactivity and Transformation Chemistry of 5 Difluoromethoxy 2 Iodotoluene

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Position

The carbon-iodine bond in 5-(difluoromethoxy)-2-iodotoluene is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-Br or C-Cl bonds. researchgate.net This high reactivity allows for facile oxidative addition to a palladium(0) center, initiating the catalytic cycle for numerous transformations. organic-chemistry.org

Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents. researchgate.net In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields.

| Catalyst System | Boronic Acid/Ester | Base | Solvent | Product | Yield (%) |

| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 2-phenyl-5-(difluoromethoxy)toluene | High |

| Pd(OAc)₂ / SPhos | 4-Methylphenylboronic acid | K₃PO₄ | Dioxane | 2-(4-Methylphenyl)-5-(difluoromethoxy)toluene | High |

| PdCl₂(dppf) | Pyridine-3-boronic acid | Cs₂CO₃ | DMF | 2-(Pyridin-3-yl)-5-(difluoromethoxy)toluene | Good |

| Pd₂(dba)₃ / XPhos | Vinylboronic acid pinacol (B44631) ester | K₂CO₃ | THF/H₂O | 2-vinyl-5-(difluoromethoxy)toluene | Good |

This table presents illustrative examples based on general Suzuki-Miyaura coupling methodologies. Actual yields may vary based on specific reaction conditions.

Sonogashira Coupling in the Functionalization with Terminal Alkynes

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, directly linking the aryl framework of this compound to a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts. nih.gov The palladium catalyst facilitates the coupling of the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne. nih.gov

This transformation is instrumental in the synthesis of substituted alkynes, which are precursors to a variety of more complex structures and are prevalent in materials science and medicinal chemistry.

| Palladium Catalyst | Copper Co-catalyst | Alkyne | Base | Solvent | Product |

| Pd(PPh₃)₂Cl₂ | CuI | Phenylacetylene | Et₃N | THF | 2-(Phenylethynyl)-5-(difluoromethoxy)toluene |

| Pd(OAc)₂ / P(t-Bu)₃ | CuI | 1-Heptyne | Diisopropylamine | DMF | 2-(Hept-1-yn-1-yl)-5-(difluoromethoxy)toluene |

| PdCl₂(dppf) | CuTC | Trimethylsilylacetylene | Piperidine | Toluene | 2-((Trimethylsilyl)ethynyl)-5-(difluoromethoxy)toluene |

This table contains representative examples based on established Sonogashira coupling protocols. Specific outcomes depend on the precise conditions employed.

Buchwald-Hartwig Amination for the Construction of Aryl C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct formation of C-N bonds from aryl halides. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of anilines and their derivatives. These products are significant in pharmaceuticals and materials science. The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. researchgate.net

| Palladium Precatalyst | Ligand | Amine | Base | Solvent | Product |

| Pd₂(dba)₃ | BINAP | Morpholine | NaOt-Bu | Toluene | 4-(4-(Difluoromethoxy)-2-methylphenyl)morpholine |

| Pd(OAc)₂ | XPhos | Aniline | K₃PO₄ | Dioxane | N-(4-(Difluoromethoxy)-2-methylphenyl)aniline |

| G3-XPhos Precatalyst | - | Dibenzylamine | LHMDS | THF | N-(4-(Difluoromethoxy)-2-methylphenyl)-N,N-dibenzylamine |

This table illustrates typical Buchwald-Hartwig amination reactions. The efficiency of the coupling is highly dependent on the specific combination of catalyst, ligand, and base.

Negishi and Stille Coupling Applications for C-C Bond Elaboration

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. units.itwikipedia.org The high reactivity and functional group tolerance of organozinc reagents make the Negishi coupling a powerful tool. For this compound, coupling with various alkyl-, aryl-, and vinylzinc reagents can be achieved.

Stille Coupling: The Stille reaction utilizes organostannanes as the coupling partners for organic halides. organic-chemistry.org A key advantage is the stability of organotin reagents to air and moisture. organic-chemistry.org However, the toxicity of tin compounds is a significant drawback. ntu.edu.sg

| Coupling Reaction | Organometallic Reagent | Catalyst | Solvent | Product |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-phenyl-5-(difluoromethoxy)toluene |

| Negishi | Ethylzinc bromide | PdCl₂(dppf) | DMF | 2-ethyl-5-(difluoromethoxy)toluene |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 2-vinyl-5-(difluoromethoxy)toluene |

| Stille | (4-Methoxyphenyl)tributylstannane | Pd(OAc)₂ / PPh₃ | Dioxane | 2-(4-Methoxyphenyl)-5-(difluoromethoxy)toluene |

This table provides representative examples for Negishi and Stille couplings. The choice of catalyst and solvent is critical for successful transformation.

Heck Reactions for Olefin Functionalization and Annulation

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This reaction allows for the arylation of olefins, leading to substituted alkenes. With this compound, the Heck reaction can be used to synthesize various styrene (B11656) derivatives and other vinylated aromatics. Regioselectivity can be an issue with certain olefins, but conditions can often be optimized.

| Olefin | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 1-(Difluoromethoxy)-4-((E)-styryl)-2-methylbenzene |

| Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-Butyl 3-(4-(difluoromethoxy)-2-methylphenyl)acrylate |

| 1-Octene | Pd(dba)₂ / P(o-tol)₃ | Ag₂CO₃ | Toluene | 1-(Difluoromethoxy)-2-methyl-4-((E)-oct-1-en-1-yl)benzene |

This table shows illustrative examples of the Heck reaction. Yields and regioselectivity are sensitive to the specific substrates and conditions used.

Copper-Mediated and Ligand-Enabled Coupling Reactions

While palladium catalysis dominates the field of cross-coupling, copper-mediated reactions offer a valuable alternative, particularly for certain transformations. Copper catalysts are generally less expensive and can exhibit different reactivity and selectivity profiles.

Copper-mediated couplings, often referred to as Ullmann-type reactions, traditionally required harsh reaction conditions. However, the development of ligand-enabled copper catalysis has allowed for milder and more efficient transformations. These reactions can be used for C-N, C-O, and C-S bond formation. For this compound, copper-catalyzed reactions can provide access to anilines, phenols, and thiophenols that might be challenging to synthesize using palladium-based methods.

| Coupling Partner | Ligand | Base | Solvent | Product |

| Ammonia (as NH₄OH) | 1,10-Phenanthroline | K₃PO₄ | DMSO | 4-(Difluoromethoxy)-2-methylaniline |

| Phenol | L-Proline | Cs₂CO₃ | Dioxane | 1-(Difluoromethoxy)-4-phenoxy-2-methylbenzene |

| Thiophenol | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | (4-(Difluoromethoxy)-2-methylphenyl)(phenyl)sulfane |

This table provides representative examples of copper-mediated coupling reactions. The choice of ligand is crucial for the success of these transformations.

Ullmann-Type C-O and C-S Etherification and Thioetherification

The Ullmann condensation is a classic copper-catalyzed reaction used to form aryl ethers and aryl thioethers from aryl halides. wikipedia.org For this compound, the reactive carbon-iodine bond is the primary site for this transformation. The reaction typically requires a copper catalyst, often in the form of copper(I) salts like CuI, and is generally carried out at elevated temperatures in a polar aprotic solvent such as DMF or NMP. wikipedia.orgmdpi.com

The electronic nature of the substituents on the aromatic ring can influence the reaction rate. While the electron-donating methyl group might slightly deactivate the ring towards nucleophilic attack, the presence of the iodine atom, being the most reactive among halogens in this type of coupling, facilitates the reaction. wikipedia.org The difluoromethoxy group, with its electron-withdrawing nature, is expected to activate the aryl iodide towards the Ullmann coupling.

Expected Reaction Scheme for Ullmann Etherification:

Where Ar = 5-(difluoromethoxy)-2-methylphenyl and R = an alkyl or aryl group.

A similar pathway is expected for thioetherification, where a thiol (R-SH) is used as the nucleophile to form the corresponding aryl thioether.

Table 1: Illustrative Conditions for Ullmann-Type Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 110 | wikipedia.org |

| Cu₂O | None | K₂CO₃ | Pyridine | 120-140 | mdpi.com |

| CuI | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 85-100 | acs.org |

This table presents typical conditions for Ullmann reactions with various aryl iodides and is intended to be illustrative for the expected reactivity of this compound.

Copper-Catalyzed Amination and Amidation Reactions

Copper-catalyzed amination and amidation of aryl halides, often referred to as the Buchwald-Hartwig amination or Ullmann-type amination, provide a powerful method for the formation of C-N bonds. acs.orgresearchgate.net In the case of this compound, the iodine atom serves as the leaving group for the coupling with a primary or secondary amine or an amide.

The reaction is typically catalyzed by a copper(I) source, often in the presence of a ligand to stabilize the copper catalyst and facilitate the reaction. acs.org The choice of ligand, base, and solvent is crucial for the success of the reaction and can influence the reaction temperature and yield. As with Ullmann etherification, aryl iodides are generally the most reactive substrates for this transformation. youtube.com

Expected Reaction Scheme for Copper-Catalyzed Amination:

Where Ar = 5-(difluoromethoxy)-2-methylphenyl and R¹, R² = H, alkyl, or aryl groups.

Table 2: Representative Conditions for Copper-Catalyzed Amination of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| CuI | (±)-trans-1,2-Cyclohexanediamine | K₃PO₄ | Dioxane | 110 | researchgate.net |

| CuI | L-Proline | K₂CO₃ | DMSO | 60 | researchgate.net |

| Cu(OTf)₂ | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | encyclopedia.pub |

This table provides examples of conditions used for the copper-catalyzed amination of various aryl iodides and serves as a guide for the potential reactivity of this compound.

Nucleophilic and Electrophilic Aromatic Substitution Investigations on the Aromatic Core

The aromatic ring of this compound is subject to both nucleophilic and electrophilic aromatic substitution, although the regioselectivity and reactivity are heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution on aryl halides typically requires strong activation by electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org In this compound, the difluoromethoxy group at the 5-position is meta to the iodine leaving group and thus does not provide significant resonance stabilization to the Meisenheimer intermediate. libretexts.org Therefore, direct nucleophilic substitution of the iodine atom is expected to be challenging under standard SNAr conditions.

Electrophilic Aromatic Substitution (S_EAr):

Electrophilic aromatic substitution introduces a new substituent onto the aromatic ring. The directing effects of the existing substituents determine the position of the incoming electrophile. The methyl group is an activating, ortho-, para-director, while the difluoromethoxy group is generally considered a deactivating, ortho-, para-director. libretexts.orgacs.org The iodine atom is also a deactivating, ortho-, para-director.

Considering the combined effects, the positions ortho and para to the activating methyl group (positions 3, 4, and 6) are the most likely sites for electrophilic attack. However, steric hindrance from the adjacent iodine atom at position 2 and the difluoromethoxy group at position 5 will play a significant role in determining the final regiochemical outcome. The most probable position for substitution would be position 4, which is para to the methyl group and ortho to the difluoromethoxy group, though a mixture of products is possible.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -CH₃ | Activating | Ortho, Para |

| -OCF₂H | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

Functionalization and Derivatization of the Methyl Group: Side-Chain Reactivity

The methyl group of this compound can undergo free-radical halogenation, most commonly bromination, to introduce a functional handle for further transformations. This reaction is typically initiated by light or a radical initiator, such as AIBN, in the presence of a brominating agent like N-bromosuccinimide (NBS). acs.orgnih.gov

The benzylic position is selectively halogenated due to the stability of the resulting benzylic radical. The resulting benzyl (B1604629) bromide can then be converted into a variety of other functional groups, such as alcohols, aldehydes, nitriles, and ethers, through nucleophilic substitution reactions.

Expected Reaction Scheme for Side-Chain Bromination:

Where Ar = 5-(difluoromethoxy)-2-iodophenyl.

Table 4: Typical Conditions for Side-Chain Bromination of Toluene Derivatives

| Brominating Agent | Initiator | Solvent | Temperature (°C) | Reference |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Reflux | acs.org |

| Bromine (Br₂) | UV light | None or CCl₄ | 100-250 | google.com |

| N-Bromosuccinimide (NBS) | Visible Light | CH₂Cl₂ | Room Temperature | acs.org |

This table illustrates common conditions for the side-chain bromination of substituted toluenes.

Radical Reactions Involving the Iodo Moiety and its Derivatives

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for aryl radical generation. nih.govrsc.org These radicals can participate in a variety of reactions, including cyclizations and intermolecular additions.

Aryl radicals can be generated from aryl iodides using radical initiators, photolysis, or transition metal-mediated processes. nih.govrsc.org Once formed, the aryl radical can add to an appropriately positioned intramolecular double or triple bond, leading to the formation of a new ring system. rsc.orgnih.gov This type of radical cyclization is a powerful tool for the synthesis of complex polycyclic structures.

Expected Reaction Scheme for Radical Cyclization:

Where Ar contains an unsaturated side chain.

The generated aryl radical can also be trapped by other radical acceptors in intermolecular reactions.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, the carbon-iodine bond is the most reactive site for this transformation. The reaction typically involves treatment with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride). wikipedia.orgresearchgate.net

The exchange of iodine for a metal, such as lithium or magnesium, generates a highly reactive organometallic intermediate. harvard.eduethz.ch This intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups at the 2-position of the aromatic ring. The presence of the difluoromethoxy group, being an ether-like functionality, may influence the reaction by coordinating to the metal center. wikipedia.org

Expected Reaction Scheme for Lithium-Halogen Exchange:

Where Ar = 5-(difluoromethoxy)-2-methylphenyl and R = an alkyl group.

The resulting aryllithium or Grignard reagent can react with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides.

Table 5: Common Reagents and Conditions for Metal-Halogen Exchange of Aryl Iodides

| Reagent | Solvent | Temperature (°C) | Typical Electrophiles | Reference |

| n-Butyllithium | THF or Diethyl Ether | -78 | Aldehydes, Ketones, CO₂, DMF | harvard.edu |

| t-Butyllithium | THF or Diethyl Ether | -78 | Esters, Nitriles | ethz.ch |

| i-PrMgCl·LiCl | THF | -20 to 25 | Boronic esters, Allyl halides | researchgate.netclockss.org |

This table provides examples of reagents and conditions for metal-halogen exchange on aryl iodides, which are applicable for predicting the reactivity of this compound.

Applications of 5 Difluoromethoxy 2 Iodotoluene As a Versatile Synthetic Synthon

Strategic Building Block for the Construction of Complex Fluorinated Aromatic Systems

The carbon-iodine bond in 5-(Difluoromethoxy)-2-iodotoluene is a key functional handle for the formation of new carbon-carbon bonds, making it an ideal precursor for the synthesis of complex fluorinated biaryl and poly-aryl systems. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid or ester, is one of the most powerful methods for this transformation. libretexts.org

The reactivity of aryl iodides in Suzuki-Miyaura couplings is well-established, generally proceeding under milder conditions and with higher efficiency than their bromide or chloride counterparts. nih.gov For a substrate like this compound, coupling with various aryl and heteroaryl boronic acids can be expected to proceed in high yields. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture. frontiersin.orgresearchgate.net The steric hindrance from the ortho-methyl group might influence the reaction kinetics but is not expected to prevent the coupling.

The resulting difluoromethoxy-substituted biaryl compounds are of significant interest in drug discovery, as the biaryl motif is a common core in many biologically active molecules.

Table 1: Representative Suzuki-Miyaura Coupling Reactions The following table presents hypothetical but representative examples of Suzuki-Miyaura coupling reactions with this compound, based on known reactivity of similar aryl iodides.

| Aryl Boronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/H₂O | 2-Phenyl-5-(difluoromethoxy)toluene |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-5-(difluoromethoxy)toluene |

| Thiophene-2-boronic acid | Na₂PdCl₄ | sSPhos | K₂CO₃ | ACN/H₂O | 2-(Thiophen-2-yl)-5-(difluoromethoxy)toluene |

Precursor in the Synthesis of Advanced Heterocyclic Compound Scaffolds

Beyond the formation of C(sp²)-C(sp²) bonds, this compound is an excellent precursor for introducing the difluoromethoxy-toluene moiety into heterocyclic systems. Two of the most prominent methods for this are the Sonogashira coupling for alkynylation and the Buchwald-Hartwig amination for N-arylation.

The Sonogashira coupling reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgyoutube.com This reaction allows for the synthesis of arylalkynes, which are themselves versatile intermediates for the construction of various heterocyclic systems, such as indoles, quinolines, and triazoles, through subsequent cyclization reactions. The reaction of this compound with a variety of terminal alkynes would furnish the corresponding 2-alkynyl-5-(difluoromethoxy)toluene derivatives. lu.se

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgresearchgate.net This reaction is exceptionally broad in scope and allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, as well as N-heterocycles like imidazoles, pyrazoles, and indoles. researchgate.netyoutube.com Applying this reaction to this compound provides a direct route to N-aryl heterocycles and substituted anilines containing the difluoromethoxy-toluene scaffold, which are prevalent in pharmaceuticals.

Table 2: Representative Cross-Coupling Reactions for Heterocycle Synthesis The following table presents hypothetical but representative examples of Sonogashira and Buchwald-Hartwig reactions with this compound, based on known reactivity of similar aryl iodides.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(Phenylethynyl)-5-(difluoromethoxy)toluene |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 2-((Trimethylsilyl)ethynyl)-5-(difluoromethoxy)toluene |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(4-(Difluoromethoxy)-2-methylphenyl)morpholine |

| Buchwald-Hartwig | Imidazole | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 1-(4-(Difluoromethoxy)-2-methylphenyl)-1H-imidazole |

Role in the Development of Novel Organofluorine Building Blocks for Specialized Applications

The reactivity of this compound is not limited to palladium-catalyzed cross-coupling reactions. The iodo group can be transformed into other functional groups, thereby converting the initial building block into a new series of specialized organofluorine synthons.

For instance, the iodine atom can be replaced by other halogens through halogen-exchange reactions. More significantly, it can be converted into an organometallic reagent, such as an organolithium or Grignard reagent, by treatment with an appropriate organometallic base or metal. These newly formed organometallic species can then react with a wide array of electrophiles to introduce functionalities such as carboxyl groups (by reaction with CO₂), hydroxyl groups (by reaction with aldehydes or ketones), or amino groups (by reaction with chloramines). This versatility allows chemists to tailor the building block to the specific needs of a synthetic target.

Design and Synthesis of Molecular Probes and Research Tools Utilizing the Core Structure

The unique properties of the difluoromethoxy group make this compound an attractive starting point for the design of molecular probes. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov As there is virtually no endogenous fluorine in biological systems, ¹⁹F NMR offers background-free detection. nih.gov

A molecule containing a -OCHF₂ group will exhibit a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the local microenvironment. researchgate.net Therefore, by incorporating the 5-(difluoromethoxy)toluene core into a ligand that binds to a biological target such as a protein or enzyme, researchers can use ¹⁹F NMR to study binding events, conformational changes, and drug-target interactions. researchgate.net

Furthermore, the aryl iodide functionality can be used to introduce a radiolabel, such as ¹²³I, ¹²⁵I, or ¹³¹I, for use in single-photon emission computed tomography (SPECT) or as a radiotracer in biological studies. Alternatively, the iodo group can be a precursor for the introduction of positron-emitting radionuclides like ¹⁸F (via nucleophilic substitution on an activated precursor) or ¹¹C (via palladium-catalyzed carbonylation or cyanation followed by reduction/elaboration), creating probes for Positron Emission Tomography (PET) imaging.

Integration into Retrosynthetic Analyses for Target Molecule Construction

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. this compound is an excellent example of a strategic building block that would feature prominently in the retrosynthetic analysis of many complex fluorinated targets.

For example, consider the synthesis of a hypothetical drug candidate, a substituted benzimidazole (B57391) derivative. The widely used proton pump inhibitor Pantoprazole, for instance, contains a 5-(difluoromethoxy)-1H-benzo[d]imidazol-2-yl)thio)methyl)pyridine core structure. evitachem.comgoogle.comgoogleapis.compatsnap.com A retrosynthetic analysis of such a molecule would quickly identify the difluoromethoxy-substituted benzimidazole portion as a key fragment. This fragment can be traced back to a substituted o-phenylenediamine. This compound could serve as a precursor to this key diamine intermediate through a sequence involving Buchwald-Hartwig amination to introduce a second nitrogen-containing group, followed by reduction of a nitro group, if necessary.

The key disconnection in the retrosynthesis would be the bond formed via a cross-coupling reaction. The presence of the iodo and difluoromethoxy groups on the toluene ring makes this compound a logical and efficient starting material for the synthesis of a wide range of complex molecules.

Influence of the Difluoromethoxy Moiety on Reactivity and Molecular Design

Electronic Effects of the Difluoromethoxy Group on Aromatic Ring Reactivity and Selectivity

The difluoromethoxy group exerts a profound influence on the electron density and, consequently, the reactivity of the aromatic ring in 5-(Difluoromethoxy)-2-iodotoluene. This influence is a combination of inductive and resonance effects. The high electronegativity of the two fluorine atoms results in a strong electron-withdrawing inductive effect (–I) through the sigma bonds.

Studies determining the Hammett constants for the difluoromethoxy group have quantified its electronic nature. The inductive (σI) and resonance (σR) constants were found to be 0.22 and 0.07, respectively. nuph.edu.ua These positive values confirm that the group acts as a moderate electron acceptor through both induction and resonance pathways. nuph.edu.ua The electron-withdrawing nature of the difluoromethoxy group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org This deactivation arises because the group withdraws electron density from the ring, destabilizing the positively charged carbocation intermediate (the sigma complex) that is formed during the reaction. libretexts.org

Difluoromethoxy group (at C5): A deactivating, meta-directing group due to its strong -I effect and weak +R effect (which is overcome by the inductive effect).

Iodine atom (at C2): A deactivating group due to its -I effect, but it is ortho-, para-directing because its lone pairs can stabilize the carbocation intermediate through resonance (+R effect).

Methyl group (at C1): An activating, ortho-, para-directing group due to hyperconjugation and a weak +I effect.

The combined influence of these groups makes the aromatic ring of this compound significantly less reactive towards electrophiles than toluene (B28343) but dictates a specific pattern for any potential substitution reactions. The directing effects of the activating methyl group and the ortho-, para-directing iodo group will compete, with the final substitution pattern depending on the specific reaction conditions and the nature of the electrophile.

Table 1: Hammett Constants for Aromatic Substituents

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |

| -OCHF₂ | 0.22 | 0.07 | 0.29 |

| -CH₃ | -0.04 | -0.13 | -0.17 |

| -I | 0.39 | -0.19 | 0.18 |

| -NO₂ | 0.65 | 0.13 | 0.78 |

| -OH | 0.25 | -0.61 | -0.37 |

Data sourced from various studies on Hammett constants. nuph.edu.ua

Stereoelectronic Considerations in Molecular Design and Conformational Preferences of Derived Compounds

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, are critical in understanding the behavior of molecules containing the difluoromethoxy group. youtube.comyoutube.com The conformation of the –OCF₂H group relative to the aromatic ring is not random; it is governed by a balance of steric and electronic factors.

Similar to the more studied trifluoromethoxy (–OCF₃) group, the difluoromethoxy group in aryl ethers exhibits specific conformational preferences. The –OCF₃ group often adopts a conformation orthogonal to the plane of the aromatic ring. nih.govmdpi.com This is attributed to steric hindrance with the ortho-hydrogens and, importantly, to a stereoelectronic effect known as negative hyperconjugation. nih.govmdpi.com This effect involves the donation of electron density from the oxygen lone pair (n_O) into the antibonding orbital of a carbon-fluorine bond (σ*_C-F). This interaction is maximized when the orbitals are properly aligned, influencing the rotational barrier and preferred dihedral angle of the C=C–O–CF₂ bond. nih.gov While the steric bulk of –OCF₂H is less than that of –OCF₃, similar stereoelectronic forces are at play, dictating a non-planar arrangement that minimizes repulsion and optimizes orbital overlap.

Furthermore, the difluoromethyl group is recognized as a unique "lipophilic hydrogen bond donor". rsc.orgnih.gov The C-H bond in the –OCF₂H moiety is polarized by the adjacent electronegative fluorine atoms, rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. rsc.orgbohrium.com This capability is significant in molecular design, particularly for pharmaceutical applications, as it allows for specific interactions with biological targets like protein residues. rsc.org The ability of the –OCF₂H group to engage in hydrogen bonding can influence the conformational preferences of larger molecules derived from this compound, locking them into specific bioactive conformations. bohrium.com The dynamic lipophilicity of the OCF₂H group, which can be altered by simple bond rotation, adds another layer of complexity and utility in molecular design. nih.gov

Impact of Difluoromethoxy Substitution on the Stability and Reactivity of Chemical Bonds

The introduction of the difluoromethoxy group has a significant impact on the stability and reactivity of adjacent and distant chemical bonds within this compound.

One of the most notable effects is the enhanced metabolic stability conferred by the C-F bonds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) that can be as high as 130 kcal/mol. rsc.orgmdpi.com This inherent strength makes the difluoromethoxy group highly resistant to chemical and enzymatic degradation, a desirable trait in the design of pharmaceuticals and agrochemicals. researchgate.net The difluoromethyl group is significantly more stable towards defluorination under various conditions compared to monofluorinated analogues. researchgate.net

The electronic properties of the difluoromethoxy group also modulate the reactivity of other functional groups on the aromatic ring. The carbon-iodine (C–I) bond at the C2 position is a key site for synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). The reactivity of this bond is sensitive to the electronic environment of the ring. The moderate electron-withdrawing nature of the difluoromethoxy group at the para-position to the iodine (relative to the methyl group) increases the electrophilicity of the carbon atom attached to the iodine. This can facilitate the initial oxidative addition step in many cross-coupling catalytic cycles, potentially leading to higher reaction rates compared to analogues bearing electron-donating groups.

Table 2: Average Bond Dissociation Energies (BDE)

| Bond | BDE (kcal/mol) |

| C–F | ~116-130 |

| C–H (aromatic) | ~111 |

| C–I (aromatic) | ~65 |

| C–H (benzylic) | ~88 |

| C–O | ~86 |

Values are approximate and can vary based on the specific molecular structure. rsc.orgmdpi.com

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 5 Difluoromethoxy 2 Iodotoluene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the structure of 5-(Difluoromethoxy)-2-iodotoluene in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons, the methyl group, and the difluoromethoxy group. The aromatic protons typically appear as a complex pattern of multiplets in the downfield region due to spin-spin coupling. The methyl protons resonate as a singlet further upfield. A key feature is the triplet signal for the proton of the difluoromethoxy group, which arises from coupling with the two adjacent fluorine atoms. For a related compound, 1-(Difluoromethoxy)-4-iodobenzene, the proton of the -OCF₂H group appears as a triplet at δ 6.48 ppm with a coupling constant (J) of 73.2 Hz. amazonaws.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the difluoromethoxy group is readily identified by its characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms. For instance, in a similar structure, the difluoromethoxy carbon appears as a triplet with a large coupling constant (J = 260.8 Hz). amazonaws.com The carbons of the aromatic ring and the methyl group also exhibit predictable chemical shifts.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds like this compound. The spectrum typically shows a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, resulting from coupling to the single proton of that group. The chemical shift of this signal is a sensitive probe of the electronic environment around the fluorine nuclei. In a comparable molecule, 1-(Difluoromethoxy)-4-iodobenzene, the ¹⁹F NMR spectrum shows a doublet at δ -81.2 ppm with a coupling constant (J) of 73.3 Hz. amazonaws.com

Interactive Table: Representative NMR Data for Compounds with Structural Similarities to this compound

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-(Difluoromethoxy)-4-iodobenzene | 7.69 (d), 7.02 (d), 6.48 (t, J=73.2 Hz) | Not specified | -81.2 (d, J=73.3 Hz) | amazonaws.com |

| 2-Iodotoluene | 7.78 (d), 7.20 (t), 6.83 (t), 2.40 (s) | Not specified | Not applicable | chemicalbook.com |

| 2-Fluoro-5-iodotoluene | Not specified | Not specified | Not specified | chemicalbook.comnist.gov |

High-Resolution Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS allows for the unambiguous determination of the molecular formula.

In a typical electron ionization (EI) HRMS experiment, the molecule is ionized, and the resulting molecular ion and various fragment ions are detected. For a related compound, the molecular ion (M+) was observed with high abundance, and its measured mass was found to be in excellent agreement with the calculated mass for the proposed formula. rsc.org The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner, revealing the connectivity of its constituent atoms. For example, the loss of the iodine atom or the difluoromethoxy group would result in characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, as well as C-O and C-F stretching vibrations of the difluoromethoxy group. The C-I stretching vibration would appear at lower frequencies. For instance, a similar difluoromethoxy-containing aromatic compound exhibits strong IR bands in the regions of 1609-1488 cm⁻¹ (aromatic C=C), 1232 cm⁻¹ (C-O), and 1130-1047 cm⁻¹ (C-F). amazonaws.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. For a related compound, 5-Bromo-2-iodotoluene, both IR and Raman spectra are available and provide a basis for comparison. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an essential tool for assessing the purity of this compound and for identifying byproducts in the reaction mixture from which it was synthesized.

In a GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. By comparing the retention time and mass spectrum of the main peak with that of a known standard, the identity and purity of this compound can be confirmed. Furthermore, the mass spectra of any minor peaks can be used to identify impurities or reaction byproducts. This technique is widely used in the analysis of similar organic compounds. rsc.org

Theoretical and Computational Chemistry Studies on 5 Difluoromethoxy 2 Iodotoluene

Electronic Structure and Molecular Orbital Analysis via Density Functional Theory (DFT)

There are currently no published studies that specifically detail the electronic structure or molecular orbital analysis of 5-(Difluoromethoxy)-2-iodotoluene using Density Functional Theory (DFT) or other computational methods. Such an analysis would typically involve the calculation and visualization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's frontier orbitals and predict its reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) would provide insights into the regions susceptible to electrophilic and nucleophilic attack. Without dedicated research, any data presented on these properties would be purely speculative.

Computational Elucidation of Reaction Mechanisms and Transition States for Key Transformations

A search for computational studies on the reaction mechanisms involving this compound has not yielded any specific results. Key transformations for this molecule would likely involve cross-coupling reactions at the C-I bond (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) or reactions involving the difluoromethoxy group. Computational elucidation of these mechanisms would require locating the transition state structures and calculating the activation energies, providing a deeper understanding of the reaction pathways and kinetics. This information is not currently available in the scientific literature.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Novel Reactions

In the absence of dedicated computational studies, any predictions regarding the reactivity, regioselectivity, and stereoselectivity of this compound in novel reactions would not be based on concrete scientific evidence. While chemists can make educated guesses based on the known properties of the functional groups, detailed and accurate predictions require rigorous computational modeling. Such predictive studies are essential for designing new synthetic routes and have not been published for this compound.

Conformational Analysis and Energetic Profiles of the Compound and its Intermediates

The conformational landscape of this compound, particularly the rotational barrier of the difluoromethoxy group and its orientation relative to the aromatic ring, has not been explored in published computational studies. A thorough conformational analysis would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. Similarly, the energetic profiles of any reaction intermediates involving this compound have not been computationally documented.

Quantum Chemical Studies on the Nature of the C-I and C-OCF2H Bonds

Specific quantum chemical studies, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), focused on the carbon-iodine (C-I) and carbon-difluoromethoxy (C-OCF2H) bonds in this compound are not present in the current body of scientific literature. These analyses would provide quantitative data on bond orders, atomic charges, and the nature of the bonding (ionic vs. covalent character), which are fundamental to understanding the molecule's stability and reactivity.

Future Research Directions and Emerging Trends for 5 Difluoromethoxy 2 Iodotoluene

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry are increasingly influencing the synthesis and transformation of chemical compounds, and 5-(difluoromethoxy)-2-iodotoluene is no exception. Future research will likely focus on developing more environmentally benign methods for its production and subsequent reactions.

One area of exploration is the use of greener solvents and reaction conditions. Traditional methods for the iodination of aromatic compounds often rely on hazardous reagents and solvents. researchgate.netnih.gov Research into alternative, less toxic, and more biodegradable solvents is a key trend. nih.gov Furthermore, solvent-free reaction conditions, such as mechanical grinding, have shown promise for the iodination of other aromatic systems and could be adapted for the synthesis of this compound. mdpi.com

Another important aspect of green chemistry is the development of more atom-economical and energy-efficient synthetic routes. This includes the investigation of catalytic iodination methods that can offer high yields and selectivity under mild conditions. researchgate.net For instance, the use of zeolite catalysts has been explored for the selective iodination of toluene (B28343), which could be a potential route to be investigated for difluoromethoxy-substituted toluenes. researchgate.net

Sustainable methods for transformations involving the iodine atom of this compound are also a significant research direction. This includes the development of recyclable hypervalent iodine reagents and the use of electrochemistry for their in-situ generation, which can minimize waste and avoid the use of stoichiometric heavy metal oxidants. nsf.gov

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for unlocking the full potential of this compound in chemical synthesis. The iodo- and difluoromethoxy- groups present on the aromatic ring offer multiple sites for functionalization, and advanced catalytic methods are key to controlling the reactivity and selectivity of these transformations.

Recent advances in transition-metal catalysis, particularly palladium-, nickel-, and copper-catalyzed cross-coupling reactions, are highly relevant. sigmaaldrich.comorganic-chemistry.org Future research will likely focus on developing catalysts that can selectively activate the C-I bond of this compound for coupling with a wide range of partners, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), and alkynes (Sonogashira coupling). sigmaaldrich.com Gold-catalyzed cross-coupling reactions of iodoarenes are also an emerging area of interest. nih.govchemrxiv.org

Furthermore, the direct C-H functionalization of the toluene methyl group or the aromatic ring, guided by the existing substituents, is a powerful strategy for increasing molecular complexity. rsc.org The development of catalysts that can selectively functionalize these C-H bonds in the presence of the iodo and difluoromethoxy groups will be a significant area of investigation.

The unique electronic properties conferred by the difluoromethoxy group can influence the reactivity of the molecule. rsc.org Research into how these electronic effects can be harnessed to achieve novel catalytic transformations is a promising avenue. This includes the design of catalysts that are specifically tailored to the electronic demands of substrates like this compound.

Expansion of Applications into New Areas of Chemical Synthesis, Including Materials Science (e.g., monomers)

While the primary application of this compound has been in the synthesis of small molecules for life sciences, there is growing interest in its potential use in materials science. The structural features of this compound make it an attractive candidate as a monomer for the synthesis of advanced polymers with unique properties.

The presence of the difluoromethoxy group can impart desirable characteristics to polymers, such as enhanced thermal stability, chemical resistance, and specific optical and electronic properties. The iodo-substituent provides a reactive handle for polymerization reactions, such as polycondensation or cross-coupling polymerization.

Future research could explore the synthesis of polyesters, polyamides, or other polymer classes using this compound or its derivatives as a key monomer. digitellinc.com The resulting polymers could find applications in high-performance plastics, specialty coatings, and electronic materials. The incorporation of rigid aromatic units, such as the toluene ring in this compound, can enhance the thermomechanical properties of polymers. digitellinc.com

The table below outlines potential polymer types that could be synthesized from derivatives of this compound and their potential applications.

| Polymer Type | Potential Monomer Derivative | Potential Properties | Potential Applications |

| Polyester | Diacid or diol derivative | High thermal stability, chemical resistance | High-performance films, engineering plastics |

| Polyamide | Diamine or diacid derivative | High strength, thermal stability | Advanced fibers, specialty engineering resins |

| Polyarylether | Dihalide or diol derivative | High-temperature resistance, dielectric properties | Electronics, aerospace components |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant trend towards more efficient and safer chemical manufacturing. nih.govbeilstein-journals.orgnih.goveuropa.eu Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions. nih.goveuropa.eu

The synthesis of this compound itself, which may involve nitration or halogenation steps, could be made safer and more efficient using flow reactors. nih.goveuropa.eu Furthermore, its subsequent transformations, such as cross-coupling reactions, can be optimized and scaled up more readily in continuous flow systems. beilstein-journals.org

Automated synthesis platforms, which often incorporate flow chemistry, can be used for the rapid synthesis and screening of libraries of compounds derived from this compound. beilstein-journals.org This can accelerate the discovery of new drug candidates and materials with desired properties. The ability to perform multi-step syntheses in a continuous and automated fashion can significantly reduce development timelines. beilstein-journals.org

Investigations into Chemoenzymatic Transformations of the Compound and its Derivatives

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical synthesis, is an emerging field with great potential for the transformation of this compound. acs.orgnih.govnih.govnih.gov Enzymes can offer unparalleled chemo-, regio-, and stereoselectivity under mild reaction conditions, which can be difficult to achieve with conventional chemical catalysts. nih.gov

Future research could focus on identifying or engineering enzymes that can selectively modify this compound. For example, oxidases could be used to functionalize the methyl group, while other enzymes could potentially cleave the ether bond or perform transformations on the aromatic ring. acs.org The promiscuity of some enzymes could be exploited to accept this non-natural substrate. nih.gov

The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could streamline the synthesis of complex molecules from this compound. acs.org Furthermore, the use of enzymes for late-stage functionalization can be a powerful tool for generating diverse libraries of compounds for biological screening. nih.gov

The table below summarizes potential chemoenzymatic transformations and their advantages.

| Transformation | Enzyme Class | Potential Advantages |

| Methyl group oxidation | Oxidases/Monooxygenases | High selectivity, mild conditions |

| Aromatic ring hydroxylation | Cytochrome P450s | Regioselective functionalization |

| Ether bond cleavage | Etherases | Selective deprotection |

| Asymmetric reduction/oxidation | Dehydrogenases/Reductases | Access to chiral derivatives |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(Difluoromethoxy)-2-iodotoluene, and what parameters critically influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and functional group introduction. For example, in analogous compounds like pantoprazole precursors, condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with halogenated intermediates under basic conditions is key . Critical parameters include:

- Temperature : Optimal ranges (e.g., 120°C for DMF-mediated reactions) to avoid side reactions.

- Catalysts/Base : Use of inorganic bases (e.g., NaOH) to deprotonate intermediates and drive condensation .

- Purification : Column chromatography or recrystallization to isolate the iodinated product from unreacted starting materials.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify the difluoromethoxy group (δ ~6.5 ppm for ) and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for CHFIO: 297.94 g/mol).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm, comparing retention times to standards .

Advanced Research Questions

Q. How can researchers mitigate sulfone byproduct formation during the synthesis of related difluoromethoxy-containing compounds?

- Methodological Answer : Overoxidation during synthesis (e.g., converting thioethers to sulfones) is a common issue. Strategies include:

- Controlled Oxidation : Using mild oxidizing agents (e.g., meta-chloroperbenzoic acid instead of HO) to limit overoxidation .

- Reaction Monitoring : Real-time HPLC or TLC to detect sulfone formation (retention time shifts) and adjust reaction duration .

- Temperature Modulation : Lowering reaction temperatures (e.g., 0–25°C) to slow oxidation kinetics.

Q. What is the mechanistic role of the difluoromethoxy group in modulating electronic and steric effects in aryl halide reactions?

- Methodological Answer : The difluoromethoxy group (-OCFH) is electron-withdrawing, which:

- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution at the iodine site (e.g., Suzuki couplings).

- Impacts Stability : Fluorine’s electronegativity increases resistance to hydrolysis under acidic conditions, validated via stability studies in pH 1–13 buffers .

- Steric Considerations : Bulkier than methoxy, requiring optimized ligand design in catalytic systems (e.g., Pd-catalyzed cross-couplings) .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer :

- Core Modifications : Replace iodine with other halogens (Br, Cl) or pseudohalogens (e.g., CF) to assess binding affinity changes in enzyme inhibition assays .

- Functional Group Additions : Introduce substituents (e.g., methyl, nitro) at the toluene ring to study steric and electronic effects on biological activity.

- In Silico Modeling : Docking studies (e.g., using AutoDock Vina) to predict interactions with target proteins like PCSK9, as seen in patent applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。